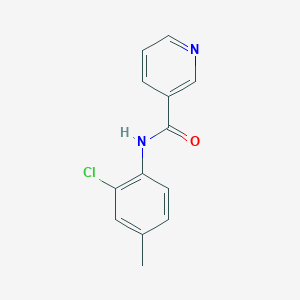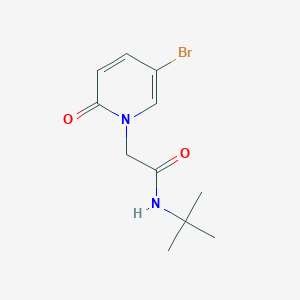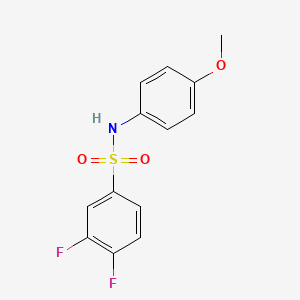![molecular formula C18H17F3N2O3 B7477019 4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MitoQ, which is a mitochondria-targeted antioxidant that has been shown to have a wide range of beneficial effects on the human body.
Mecanismo De Acción
MitoQ is a mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane, where it acts as a scavenger for reactive oxygen species (ROS) and protects the mitochondria from oxidative damage. MitoQ also enhances the activity of the electron transport chain, which leads to increased ATP production and improved mitochondrial function.
Biochemical and Physiological Effects:
MitoQ has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular energy production. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MitoQ has several advantages as a research tool, including its ability to target mitochondria specifically and its antioxidant properties. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment to study mitochondrial function.
Direcciones Futuras
There are several potential future directions for research on MitoQ. One area of interest is its potential as a therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. Another area of interest is its potential as a research tool for studying mitochondrial function and oxidative stress. Additionally, further optimization of the synthesis method for MitoQ could lead to improved yields and purity of the compound.
Métodos De Síntesis
The synthesis of MitoQ involves the reaction of 4-hydroxybenzaldehyde with 2-morpholino-5-trifluoromethylbenzylamine to form the Schiff base intermediate, which is then reduced with sodium borohydride to produce MitoQ. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
MitoQ has been widely studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties that protect mitochondria from oxidative damage, which is linked to various diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. MitoQ has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-4-16(23-5-7-26-8-6-23)15(9-13)22-11-12-1-3-14(24)10-17(12)25/h1-4,9-11,24-25H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSUPXEVFCNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)


![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477032.png)